Octanal-7,7,8,8-d4
Description
Octanal-7,7,8,8-d4 is a deuterated isotopologue of octanal (C₈H₁₆O), where four hydrogen atoms at positions 7 and 8 are replaced with deuterium (²H). This modification alters its physical and chemical properties, including increased molecular mass (128.23 g/mol vs. Deuterated aldehydes like octanal-d4 are critical in spectroscopic studies (e.g., NMR) and metabolic tracing due to deuterium’s distinct magnetic and stability characteristics . While octanal itself is a colorless liquid with a fruity, citrus-like odor , the deuterated form is primarily utilized in research settings rather than industrial applications.
Properties
CAS No. |
1335401-91-6 |
|---|---|
Molecular Formula |
C8H12D4O |
Molecular Weight |
132.24 |
Purity |
95% min. |
Synonyms |
Octanal-7,7,8,8-d4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Hexanal (C₆H₁₂O)
- Physical Properties : Lower boiling point (128–130°C) and higher volatility compared to octanal (170–171°C) .
- Applications : Hexanal is a biomarker for oxidative stress in cancer studies, with decreased levels observed in cancerous tissues . In contrast, octanal levels increase in similar contexts .
- Odor Profile: Imparts grassy notes, but its odor activity value (OAV) is lower than octanal in food systems like Suanzhayu (a fermented fish product) .
Heptanal (C₇H₁₄O)
- Physical Properties : Intermediate boiling point (152–154°C) between hexanal and octanal.
- Biological Role : Contributes to pleasant fragrances in cooked meat and is significantly higher in Minxinan black rabbits compared to other breeds .
- Reactivity : Similar to octanal in oxidation reactions but less studied for antifungal activity .
Nonanal (C₉H₁₈O) and Decanal (C₁₀H₂₀O)
- Volatility: Nonanal (bp: 185–190°C) and decanal (bp: 207–209°C) are less volatile than octanal due to longer carbon chains.
- Occurrence: Both are frequent in firearm emissions and industrial products, with nonanal detected in 75% of unloaded magazines .
- Odor: Nonanal contributes to fatty aromas, while decanal has citrus undertones, differing from octanal’s fruity profile .
(E)-2-Octenal (C₈H₁₄O)
- Structure : An α,β-unsaturated aldehyde with a cucumber-like flavor .
- Reactivity : More prone to oxidation and polymerization than octanal due to the conjugated double bond.
Branched and Substituted Derivatives
- 7-Hydroxy-3,7-dimethyloctanal (C₁₀H₂₀O₂) : A hydroxylated derivative used in fragrances (e.g., Hydroxycitronellal) with a molecular weight of 172.26 g/mol .
- 8-(9H-Fluoren-9-ylidene)octanal (C₂₁H₂₂O) : A specialized derivative with applications in organic synthesis, distinct from linear aldehydes in reactivity .
Data Tables
Table 1: Physical and Functional Comparison of Aldehydes
Table 2: Research Findings on Aldehyde Functionality
Notes
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